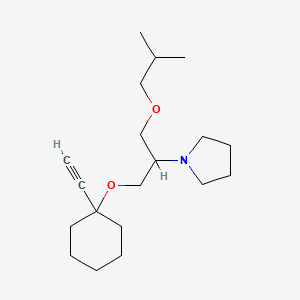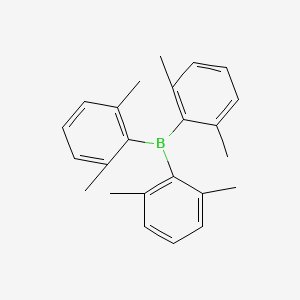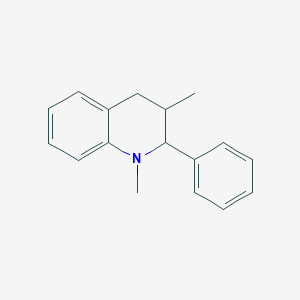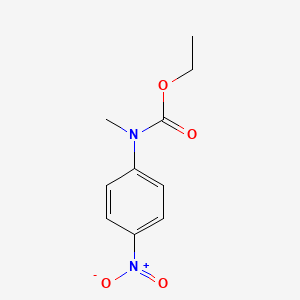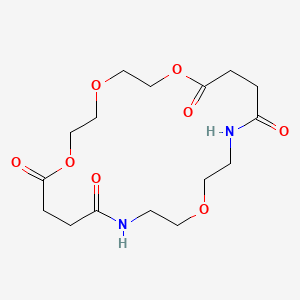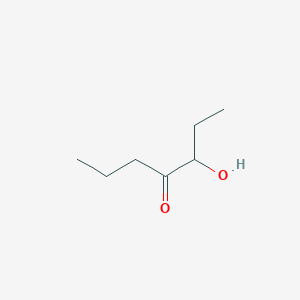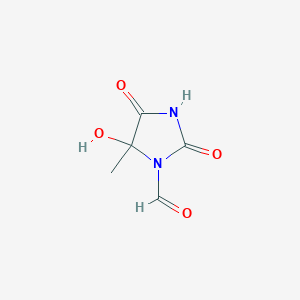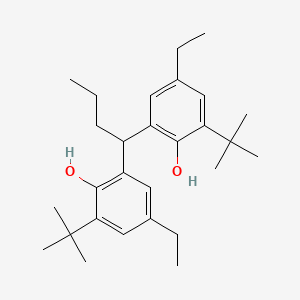
2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of products by preventing oxidation. This compound is characterized by its two phenolic groups connected by a butane bridge, with tert-butyl and ethyl substituents enhancing its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The phenolic starting materials are subjected to alkylation reactions in reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or distillation to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Mecanismo De Acción
The antioxidant properties of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic groups, thus preventing chain reactions that lead to oxidation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in preventing oxidation in polymers and fuels.
2,6-Di-tert-butyl-4-ethylphenol: Used as a UV stabilizer and antioxidant in various industrial applications.
2,6-Di-tert-butylphenol: Known for its use in preventing gumming in aviation fuels and as an antioxidant in plastics.
Uniqueness
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other phenolic antioxidants. The butane bridge and tert-butyl groups contribute to its effectiveness in various applications, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
77695-09-1 |
|---|---|
Fórmula molecular |
C28H42O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-10-13-20(21-14-18(11-2)16-23(25(21)29)27(4,5)6)22-15-19(12-3)17-24(26(22)30)28(7,8)9/h14-17,20,29-30H,10-13H2,1-9H3 |
Clave InChI |
VTDFJEYLSWSRPA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


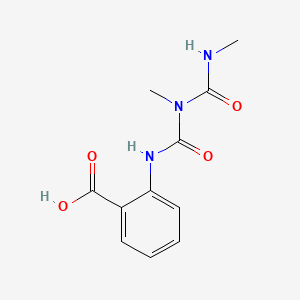
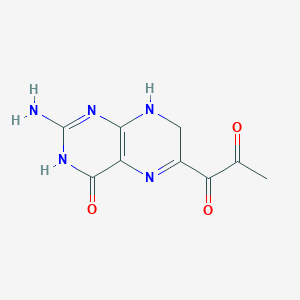

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
